N-(N6-Trifluoroacetyl-L-lysyl)-L-proline
Overview
Description
N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, also known as this compound, is a useful research compound. Its molecular formula is C13H20F3N3O4 and its molecular weight is 339.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Process
N-(N6-Trifluoroacetyl-L-lysyl)-L-proline can be synthesized through specific processes. Wu Jian-long and Tang Minhua (2010) describe a method using ethyl trifluoroacetate, formed from ethanol and trifluoroacetic acid, reacting with L-lysine to afford the compound with high yield and purity (Wu Jian-long & Tang Minhua, 2010).
Role in Enzymatic Activity
The enzymatic activity involving L-lysine, including its hydroxylation, is significant in biological processes. Stehr et al. (1999) explored the effect of a mutation in L-lysine N6-hydroxylase, affecting the affinities for cofactors and substrate lysine, indicating the critical role of proline in the enzyme's structure and function (Stehr et al., 1999).
Peptide Nucleic Acids Synthesis
G. Lowe and T. Vilaivan (1997) reported on the preparation of dipeptides, including variants of proline, for the synthesis of novel peptide nucleic acids, illustrating the compound's utility in advanced biochemical synthesis (Lowe & Vilaivan, 1997).
Enzyme Inhibition Studies
The compound has been studied for its potential in inhibiting enzymes like angiotensin-converting enzyme, as indicated by Bull et al. (1985) in their work on peptide analogs including L-lysyl-L-proline derivatives (Bull et al., 1985).
Polymer Synthesis
In polymer science, Gkikas et al. (2011) demonstrated the synthesis of homopolymers and copolymers involving L-proline, which could include applications for this compound in material science (Gkikas et al., 2011).
Cryoprotectant in Crystallography
L-Proline, a component of the compound, has been used as a cryoprotectant in protein crystallography, as demonstrated by Pemberton et al. (2012), highlighting its potential in preserving biological samples at low temperatures (Pemberton et al., 2012).
Impact on DNA and Collagen Synthesis
The effects of similar compounds on DNA and collagen synthesis in cellular models have been explored, as shown by Rhaleb et al. (2001), who studied N-Acetyl-seryl-aspartyl-lysyl-proline, closely related to the compound (Rhaleb et al., 2001).
Biological Effects and Mechanisms
A. Liu and F. Yang (2023) reviewed the biological effects and mechanisms of Ac-SDKP, a related compound, indicating the potential biological and pharmacological relevance of this compound (Liu & Yang, 2023).
Lysine Analogues Synthesis
Weber, Potier, and Thierry (1999) developed a method for synthesizing lysine analogues, including steps involving lysyl-proline sequences, which could be relevant for this compound (Weber, Potier, & Thierry, 1999).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of the compound N-(N6-Trifluoroacetyl-L-lysyl)-L-proline, also known as (S)-1-((S)-2-Amino-6-(2,2,2-trifluoroacetamido)hexanoyl)pyrrolidine-2-carboxylic acid, is L-lysine cyclodeaminase . This enzyme plays a crucial role in the metabolism of L-lysine, an essential amino acid.
Mode of Action
The compound acts as an inhibitor of L-lysine cyclodeaminase . It interacts with the enzyme, preventing it from catalyzing the conversion of L-lysine to other metabolites. This inhibition can lead to an accumulation of L-lysine and a decrease in the production of downstream metabolites.
Biochemical Pathways
The inhibition of L-lysine cyclodeaminase affects the L-lysine degradation pathway . This pathway is responsible for the breakdown of L-lysine into various metabolites. The inhibition of the enzyme can disrupt this pathway, leading to changes in the concentrations of these metabolites.
Pharmacokinetics
Like other similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would likely be influenced by factors such as its chemical structure, solubility, and stability .
Result of Action
The inhibition of L-lysine cyclodeaminase by this compound can lead to changes in cellular metabolism . These changes can affect various cellular processes, potentially leading to observable effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is acting .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-6-[(2,2,2-trifluoroacetyl)amino]hexanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N3O4/c14-13(15,16)12(23)18-6-2-1-4-8(17)10(20)19-7-3-5-9(19)11(21)22/h8-9H,1-7,17H2,(H,18,23)(H,21,22)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYCUFZXUZRHSL-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCNC(=O)C(F)(F)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCNC(=O)C(F)(F)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908320 | |
Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103300-89-6 | |
Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103300-89-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(N6-Trifluoroacetyl-L-lysyl)-L-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103300896 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N6-(2,2,2-Trifluoroacetyl)-L-lysyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50908320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Proline, N6-(2,2,2-trifluoroacetyl)-L-lysyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(N6-TRIFLUOROACETYL-L-LYSYL)-L-PROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CY62CU55Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.